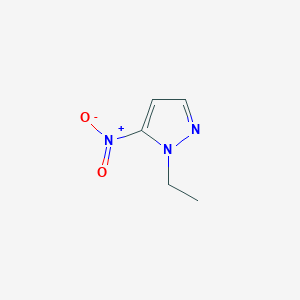

1-ethyl-5-nitro-1H-pyrazole

Descripción

Overview of Pyrazole (B372694) Heterocycles in Scientific Research

Pyrazole derivatives represent a prominent class of N-heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. mdpi.com This structural motif has established itself as a "privileged scaffold" in medicinal chemistry and materials science due to the diverse biological and physicochemical properties exhibited by its analogues. nih.govnih.gov The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of compounds with applications spanning pharmaceuticals, agrochemicals, and industrial materials. mdpi.comresearchgate.net

In the realm of medicine, pyrazole-containing compounds have been successfully developed into drugs for treating a variety of conditions. mdpi.com Notable examples include anti-inflammatory agents, anticancer therapies, and treatments for neurological disorders. nih.govwisdomlib.org The biological activity of these derivatives is often attributed to their ability to interact with various enzymes and receptors within the body. nih.gov Furthermore, the pyrazole core is a key component in the synthesis of fused heterocyclic systems, which often exhibit enhanced biological and photophysical properties. mdpi.com

Academic Context of 1-Ethyl-5-nitro-1H-pyrazole within Substituted Pyrazoles

Within the vast family of pyrazole derivatives, this compound is a subject of academic interest due to its specific substitution pattern. The presence of an ethyl group at the N1 position and a nitro group at the C5 position imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential applications.

The synthesis of this compound typically involves a two-step process: the nitration of a pyrazole ring followed by N-alkylation. The nitration is generally achieved using a mixture of nitric and sulfuric acids, while the subsequent ethylation can be performed with an ethyl halide in the presence of a base.

The chemical properties and reactivity of this compound are largely dictated by its functional groups. The nitro group, being a strong electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic attack. This group can also be reduced to an amino group, providing a handle for further synthetic modifications. The ethyl group at the N1 position influences the compound's solubility and steric hindrance around that nitrogen atom.

Research into this compound and its analogues is driven by the quest for new molecules with tailored properties. For instance, studies have explored its potential in various fields, leveraging the reactivity of its functional groups to synthesize more complex heterocyclic structures. The specific placement of the nitro and ethyl groups on the pyrazole core provides a unique chemical entity for investigation within the broader landscape of substituted pyrazoles.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H7N3O2 | |

| Molecular Weight | 141.13 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 58793-47-8 | |

| Canonical SMILES | CCN1C(=CC=N1)N+[O-] |

Spectroscopic Data

| Spectroscopy Type | Peaks | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H, C3–H), δ 4.25 (q, J = 7.2 Hz, 2H, N–CH₂), δ 1.42 (t, J = 7.2 Hz, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 148.2 (C5–NO₂), δ 140.1 (C3), δ 44.7 (N–CH₂), δ 15.3 (CH₃) | |

| Infrared (IR) | Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch), Peaks at 1350 cm⁻¹ (symmetric NO₂ stretch) and 2950 cm⁻¹ (C–H stretch of ethyl) | |

| UV-Vis | λmax = 265 nm (π→π* transition of conjugated nitro-pyrazole system); Molar absorptivity: ε = 4200 L·mol⁻¹·cm⁻¹ |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-5(8(9)10)3-4-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNSKFWMUFADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598877 | |

| Record name | 1-Ethyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58793-47-8 | |

| Record name | 1-Ethyl-5-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58793-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 1 Ethyl 5 Nitro 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 1-ethyl-5-nitro-1H-pyrazole reveals distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a singlet is observed at approximately 8.45 ppm, which is attributed to the proton at the C3 position of the pyrazole (B372694) ring. The ethyl group attached to the nitrogen atom gives rise to a quartet at around 4.25 ppm, corresponding to the methylene (B1212753) (-CH₂) protons, and a triplet at about 1.42 ppm, corresponding to the methyl (-CH₃) protons. The deshielding effect of the nitro group influences the chemical shift of the adjacent pyrazole proton, causing it to appear at a relatively high chemical shift.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3–H | 8.45 | Singlet | - |

| N–CH₂ | 4.25 | Quartet | 7.2 |

| CH₃ | 1.42 | Triplet | 7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the carbon atom attached to the nitro group (C5) resonates at approximately 148.2 ppm. The C3 carbon of the pyrazole ring appears at around 140.1 ppm. The carbons of the ethyl group are observed at lower chemical shifts, with the methylene carbon (N-CH₂) at about 44.7 ppm and the methyl carbon (CH₃) at approximately 15.3 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C5–NO₂ | 148.2 |

| C3 | 140.1 |

| N–CH₂ | 44.7 |

| CH₃ | 15.3 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. While specific ¹⁵N NMR data for this compound is not widely available in the provided search results, studies on similar pyrazole derivatives indicate that the chemical shifts of the pyrazole ring nitrogens are sensitive to substituent effects and coordination with metal ions. semanticscholar.org For instance, in related pyrazole systems, the nitrogen signals can be significantly shifted upon protonation or complexation. semanticscholar.orgresearchgate.net

Application of NMR in Kinetic Studies

NMR spectroscopy is a valuable tool for studying the kinetics of chemical reactions and dynamic processes. mdpi.com For substituted pyrazoles, NMR can be used to investigate rotational barriers of substituent groups. While specific kinetic studies on this compound using NMR were not detailed in the provided search results, the principles of dynamic NMR could be applied to study the rotational dynamics of the ethyl group and potential tautomeric equilibria if applicable to this specific isomer.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption is typically observed around 1520 cm⁻¹, which is assigned to the asymmetric stretching vibration of the nitro (NO₂) group. A peak at approximately 1350 cm⁻¹ corresponds to the symmetric stretching of the NO₂ group. The C-H stretching vibrations of the ethyl group are found near 2950 cm⁻¹. Other bands in the spectrum can be attributed to the vibrations of the pyrazole ring. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | ~1520 |

| Symmetric NO₂ stretch | ~1350 |

| C–H stretch (ethyl) | ~2950 |

Raman Spectroscopy Applications

While specific Raman spectroscopy data for this compound is not extensively detailed in the provided search results, the technique is generally applicable for the analysis of pyrazole derivatives. It can be used for real-time monitoring of reactions involving such compounds, ensuring the purity of intermediates. For similar structures, Raman spectroscopy helps in identifying key functional groups. For instance, in a related pyrazole derivative, the carbonyl chloride group (C=O stretch) is identified around 1750–1800 cm⁻¹ and the nitro group (asymmetric stretch) around 1520 cm⁻¹.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a cornerstone for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of organic compounds. miamioh.edu In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. miamioh.edu This fragmentation pattern is unique to a given molecule and serves as a molecular fingerprint. miamioh.edu While a specific EI-MS spectrum for this compound was not found, the general principles of EI-MS suggest that it would provide valuable structural information through the analysis of its fragment ions. miamioh.edugcms-id.ca For instance, the mass spectra of pyrazoline derivatives are dependent on the position and nature of substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. This technique provides highly accurate mass measurements, allowing for the verification of molecular ion peaks and fragmentation patterns. For this compound, HRMS can confirm the molecular ion peak, for example, the [M+H]⁺ ion at an m/z of 170.06, which corresponds to the molecular formula C₅H₇N₃O₂. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The application of HRMS has been noted in the characterization of various nitropyrazole derivatives and other novel psychoactive substances. mdpi.comrsc.orgscispace.com

| Technique | Ion | m/z (mass-to-charge ratio) | Formula |

| HRMS | [M+H]⁺ | 170.06 | C₅H₇N₃O₂ |

This table presents the expected high-resolution mass spectrometry data for this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the this compound molecule and its coordination compounds.

The UV-Vis spectrum of this compound is characterized by a maximum absorption (λmax) at 265 nm. This absorption corresponds to a π→π* transition within the conjugated nitro-pyrazole system. The molar absorptivity (ε) for this transition is reported to be 4200 L·mol⁻¹·cm⁻¹. UV-Vis spectroscopy is a fundamental tool for studying the electronic properties of such chromophoric systems. mdpi.com

| Parameter | Value | Transition |

| λmax | 265 nm | π→π* |

| Molar Absorptivity (ε) | 4200 L·mol⁻¹·cm⁻¹ |

This table summarizes the key UV-Vis spectroscopic data for this compound.

While specific luminescence data for coordination compounds of this compound is not available, the study of pyrazole-derived coordination compounds is an active area of research. bohrium.com The luminescence properties of such complexes are influenced by factors including the nature of the metal ion and the ligand structure. bohrium.comacs.org For instance, the chelation of metal ions by pyrazole-based ligands can lead to enhanced fluorescence or quenching due to processes like photoinduced electron transfer (PET) and chelation-induced rigidity. bohrium.com The investigation of the photoluminescence of pyrazole coordination compounds provides valuable information on their potential applications in materials science and as biological probes. bohrium.commdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for a complete structural characterization of this compound.

Determination of Molecular Geometry and Conformation

A hypothetical table of selected bond lengths and angles is presented below to illustrate the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | Data not available |

| N1-C5 | Data not available |

| N2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-N3 (nitro) | Data not available |

| N1-C6 (ethyl) | Data not available |

| **Bond Angles (°) ** | |

| C5-N1-N2 | Data not available |

| N1-N2-C3 | Data not available |

| N2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| N1-C5-C4 | Data not available |

| N1-C5-N3 | Data not available |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Crystal Packing)

Table 2: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| C-H···O | Data not available | Data not available | Data not available |

| π-π stacking | Data not available | Data not available | Data not available |

Crystallographic Refinement Parameters

The quality and reliability of a crystal structure determination are assessed through various refinement parameters. These parameters provide a statistical measure of how well the calculated model fits the experimental diffraction data. Key parameters include the crystal system, space group, unit cell dimensions, R-factor, and goodness of fit.

Table 3: Hypothetical Crystallographic Data and Refinement Parameters for this compound

| Parameter | Value |

| Chemical formula | C₅H₇N₃O₂ |

| Formula weight | 141.13 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R[F² > 2σ(F²)] | Data not available |

| wR(F²) | Data not available |

| Goodness-of-fit (S) | Data not available |

Computational and Theoretical Investigations of 1 Ethyl 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Studies

DFT has become a important tool in quantum chemistry for predicting the properties of molecules. For pyrazole (B372694) derivatives, including those with nitro and ethyl substitutions, DFT calculations offer a reliable means to explore their geometric and electronic characteristics.

Optimization of Molecular Geometry

Table 1: Predicted Geometric Parameters for a Representative Substituted Pyrazole Derivative Note: This data is for a related compound, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, and is used here for illustrative purposes due to the lack of specific published data for 1-ethyl-5-nitro-1H-pyrazole.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.345 | |

| N2-C3 | 1.332 | |

| C3-C4 | 1.421 | |

| C4-C5 | 1.398 | |

| C5-N1 | 1.378 | |

| N1-N2-C3 | ||

| N2-C3-C4 | ||

| C3-C4-C5 | ||

| C4-C5-N1 | ||

| C5-N1-N2 |

Source: Adapted from theoretical calculations on similar pyrazole structures. derpharmachemica.com

Electronic Properties and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO is often localized on the substituent groups, especially electron-withdrawing ones like the nitro group. In the case of this compound, the nitro group is expected to significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The ethyl group, being an electron-donating group, will slightly raise the HOMO energy. DFT calculations on similar compounds, like ethyl 1-ethyl-1H-pyrazole-5-carboxylate, have shown a HOMO-LUMO gap of approximately 5 eV, which correlates with good stability.

Table 2: Calculated Electronic Properties for a Representative Substituted Pyrazole Note: This data is for a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, and is provided for illustrative purposes.

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.49 |

| Energy Gap (ΔE) | 4.05 |

| Ionization Potential | 7.06 |

Source: Adapted from DFT calculations on similar pyrazole structures. materialsciencejournal.orgbohrium.com

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for structural confirmation.

For this compound, characteristic IR stretching frequencies can be predicted. The asymmetric and symmetric stretching of the nitro group are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-H stretching vibrations of the ethyl group and the pyrazole ring would also be identifiable.

In terms of ¹H NMR, the protons of the ethyl group would appear as a quartet for the -CH₂- group and a triplet for the -CH₃ group. The chemical shifts of the pyrazole ring protons would be influenced by the electron-withdrawing nitro group, likely causing them to appear at a lower field. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can provide precise predictions of these chemical shifts. tandfonline.com

Tautomerism and Isomerization Studies

Tautomerism is a significant feature of pyrazole chemistry, involving the migration of a proton between the two nitrogen atoms of the ring. While the N1 position of this compound is substituted, precluding annular tautomerism, the study of proton transfer mechanisms in related pyrazole systems provides a broader understanding of their reactivity.

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer in unsubstituted or N-H pyrazoles has been shown through theoretical studies to have a high energy barrier, typically in the range of 45-55 kcal/mol. researchgate.netmdpi.comias.ac.in This makes the direct transfer of a proton from one nitrogen to the other within a single molecule an unlikely event under normal conditions. The transition state for this process involves a highly strained three-membered ring.

Intermolecular Self-Association and Proton Transfer

Proton exchange in pyrazoles is more likely to occur through an intermolecular mechanism. nih.govencyclopedia.pub Pyrazole molecules can form self-associated complexes, such as dimers, trimers, and larger oligomers, through hydrogen bonding. fu-berlin.deresearchgate.net These associations create pathways for proton transfer with significantly lower activation energies compared to the intramolecular route.

Theoretical studies on pyrazole dimers have shown that a double proton transfer can occur with activation energies in the range of 17-20 kcal/mol. researchgate.netias.ac.in The process can be further facilitated by solvent molecules, such as water or ammonia, which can act as a proton shuttle, lowering the energy barrier even more. researchgate.netmdpi.com For instance, the presence of a single water molecule can lower the activation barrier for proton transfer in pyrazole to around 29 kcal/mol. researchgate.net While this compound cannot act as a proton donor for such hydrogen bonding, it can act as a hydrogen bond acceptor, interacting with other proton-donating species.

Solvent Effects on Tautomeric Equilibria

The environment, particularly the solvent, can significantly influence the tautomeric equilibrium of pyrazole derivatives. nih.gov For substituted pyrazoles, the presence and ratio of tautomers are heavily dependent on factors such as the solvent's dielectric constant. nih.gov Computational studies, often employing methods like the Polarized Continuum Model (PCM), are used to investigate these solvent effects.

In the case of pyrazoles, polar solvents can stabilize certain tautomeric forms over others. For instance, in a study of 4-nitroso-5-pyrazolones, a polar solvent like DMSO was found to favor the E diastereoisomer, while a non-polar solvent like chloroform (B151607) supported the Z form. researchgate.net While specific studies on the tautomeric equilibria of this compound are not extensively detailed in the provided results, the general principles of solvent effects on pyrazole tautomerism are well-established. It is known that water can lower the energy barriers between tautomers by forming hydrogen bonds. nih.gov The most effective stabilization is often achieved with two water molecules forming hydrogen bonds with the pyrazole nitrogens. nih.gov

For N-unsubstituted pyrazoles, tautomeric equilibria are common, especially for those with alkyl group substitutions. nih.gov However, for N-substituted pyrazoles like this compound, the ethyl group at the N1 position prevents the most common form of annular tautomerism. Other potential tautomeric forms, such as those involving the nitro group (aci-nitro tautomer), could still be influenced by solvent polarity, but this is less commonly studied.

Reactivity and Selectivity Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of molecules like this compound. Key descriptors derived from these calculations include the electrophilicity index (ω) and chemical hardness (η). nih.govresearchgate.net Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while the electrophilicity index quantifies its ability to accept electrons. nih.gov

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a series of pyrazole derivatives, these reactivity descriptors have been calculated to understand their chemical behavior. nih.gov For instance, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the chemical hardness ranged from 1.51 to 1.72 eV, and the global electrophilicity index ranged from 5.00 to 6.351 eV. nih.gov The presence of electron-withdrawing groups like the nitro group generally increases the electrophilicity of the molecule. nih.gov

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Global Electrophilicity (ω) |

|---|---|---|---|

| M1 | 1.71 | -4.21 | 5.182 |

| M2 | 1.57 | -4.34 | 5.998 |

| M3 | 1.51 | -4.36 | 6.295 |

| M4 | 1.72 | -4.15 | 5.009 |

| M5 | 1.69 | -4.12 | 5.00 |

| M6 | 1.58 | -4.48 | 6.351 |

Data adapted from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are crucial for predicting the regioselectivity of chemical reactions involving pyrazoles. sci-hub.st For N-substitution reactions of 3-substituted pyrazoles, DFT calculations at the B3LYP/6-31G**(d) level have been used to justify the observed regioselectivity. sci-hub.st

In the synthesis of pyrazoles, the reaction of 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. google.comacs.org The choice of solvent can dramatically influence the regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to increase the regioselectivity in pyrazole formation. acs.org

For this compound, the positions on the pyrazole ring exhibit different reactivities. Generally, electrophilic substitution occurs preferentially at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. nih.gov The presence of the nitro group at C5 significantly influences the electronic distribution and, consequently, the regioselectivity of further reactions. For example, in the N-alkylation of 3-nitropyrazole, the reaction regioselectively yields the N1-substituted product. sci-hub.st

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and interactions of molecules like this compound with their environment, including biological macromolecules. mdpi.comresearchgate.net These simulations provide insights into the flexibility of the molecule and its binding modes with specific targets. researchgate.net

MD simulations can reveal the kinetic and thermodynamic characteristics of a system over time. researchgate.net For pyrazole derivatives, MD simulations have been employed to investigate their binding to proteins such as Hsp90α. researchgate.net These studies help in understanding the pattern of conformational changes and the interactions that stabilize the ligand-protein complex. researchgate.net

Crystallographic analysis of related nitro-substituted pyrazole compounds, such as methyl 5-nitro-1H-indazole-3-carboxylate, reveals a planar molecular structure. The planarity of the pyrazole ring is a key feature, and the substituents, like the ethyl and nitro groups in this compound, will adopt conformations that minimize steric hindrance while allowing for optimal electronic interactions. The nitro group typically remains planar with the aromatic ring, facilitating conjugation. While specific MD simulation data for this compound was not found in the search results, the general application of these methods to similar pyrazole structures is well-documented.

Chemical Reactivity and Transformations of 1 Ethyl 5 Nitro 1h Pyrazole Derivatives

Reactions with Electrophilic Reagents

The pyrazole (B372694) ring is an aromatic system that can undergo electrophilic substitution reactions. mdpi.com However, the presence of a strongly deactivating nitro group makes the pyrazole ring in 1-ethyl-5-nitro-1H-pyrazole significantly less reactive towards electrophiles than unsubstituted pyrazole. In general, electrophilic substitution on the pyrazole ring, such as nitration, sulfonation, and halogenation, occurs preferentially at the C4 position, which is the most electron-rich carbon atom. scribd.compharmdbm.comglobalresearchonline.net For this compound, forcing conditions would be required for any electrophilic substitution to proceed, and the reaction would be expected to yield the 4-substituted product.

| Reaction | Reagents | Typical Electrophile | Expected Product Position on Pyrazole Ring |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 |

| Bromination | Br₂ in dioxane | Br⁺ | C4 |

| Chlorination | Cl₂ or SO₂Cl₂ | Cl⁺ | C4 |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 |

This table summarizes common electrophilic substitution reactions on the pyrazole ring. Due to the deactivating effect of the nitro group, these reactions would require harsh conditions for this compound. scribd.com

Reactions with Nucleophilic Reagents

The electron-deficient nature of the this compound ring, enhanced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAAr). In such reactions, the nitro group can act as a good leaving group. For N-substituted polynitropyrazoles, nucleophilic attack preferentially occurs at the C5 position. uni-muenchen.de For instance, 1-methyl-3,4,5-trinitropyrazole readily reacts with a variety of nucleophiles, such as thiols, phenols, amines, and NH-azoles, to give products resulting from the substitution of the 5-nitro group. researchgate.net This suggests that the 5-nitro group of this compound could potentially be displaced by strong nucleophiles, although the reactivity would be lower than in polynitrated systems.

| Nucleophile | Example Substrate | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Bis(3,4,5-trinitropyrazol-1-yl)methane | Excess NaN₃, Room Temperature | Substitution of the C5-nitro group with an azido group | uni-muenchen.de |

| Thiols, Phenols, Amines | 1-Methyl-3,4,5-trinitro-1H-pyrazole | Varies | Substitution of the 5-positioned nitro group | researchgate.net |

| Piperidine, Morpholine | 1,4-Dinitropyrazoles | Refluxing ethanol | "Cine" substitution products (e.g., 3(5)-(dialkylamino)-4-nitropyrazoles) | acs.org |

| Hydroxide (e.g., NaOH) | Bridged 3,4,5-trinitropyrazoles | Boiling water | Replacement of C5-nitro group with a hydroxyl group | uni-muenchen.de |

Ring Modification and Annulation Strategies

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. A key synthetic strategy involves the initial reduction of the 5-nitro group to a 5-amino group, creating the versatile intermediate 1-ethyl-1H-pyrazol-5-amine. This amine, being adjacent to a ring nitrogen and a C-H bond, can participate in cyclization reactions with various bifunctional reagents to construct annulated pyrazole systems.

For example, the reductive cyclization of related 5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite in the presence of aldehydes or carbon disulfide leads to the formation of pyrazolo[1,5-c]quinazolines. rsc.org Similarly, intramolecular cyclization of pyrazole derivatives containing appropriate side chains can lead to the formation of pyrazolo[1,5-d] scribd.comscholaris.canih.govtriazin-7(6H)-ones. mdpi.com These strategies highlight the utility of the aminopyrazole scaffold, accessible from this compound, in constructing diverse and complex heterocyclic frameworks. semanticscholar.orgorganic-chemistry.org

| Starting Pyrazole Derivative | Reagent(s) | Fused Heterocyclic System Formed | Reference |

|---|---|---|---|

| 5-(2-Nitrophenyl)-1H-pyrazoles | 1. Na₂S₂O₄ (reduction) 2. Aldehydes or CS₂ | Pyrazolo[1,5-c]quinazolines | rsc.org |

| Alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates | Intramolecular cyclization | Pyrazolo[1,5-d] scribd.comscholaris.canih.govtriazin-7(6H)-ones | mdpi.com |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives, piperidine | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | β-Ketoesters, piperidine | Pyrazolo[3,4-b]pyridine-5-carboxylates | semanticscholar.org |

Oxidative Transformations

The pyrazole ring is generally resistant to oxidation, a characteristic of many aromatic heterocyclic systems. pharmdbm.com However, substituents on the ring can undergo oxidative transformations. The N-ethyl group of this compound could potentially be oxidized at the alpha-carbon under specific conditions, although this is not a commonly reported reaction for this specific compound.

A more relevant oxidative transformation involves derivatives obtained from this compound. For instance, after reduction of the nitro group to an amine, the resulting 1-ethyl-1H-pyrazol-5-amine could undergo oxidative dehydrogenative coupling. The oxidation of substituted pyrazol-5-amines using tert-butyl hydroperoxide (TBHP) and iodine has been shown to produce symmetrical azo compounds, (E)-1,2-bis(1-alkyl-1H-pyrazol-5-yl)diazenes, in moderate to good yields. nih.gov

| Substrate | Reagents | Product Type | Comments | Reference |

|---|---|---|---|---|

| 1-(2-Hydroxyethyl)pyrazole | Electrooxidation on NiO(OH) electrode | Pyrazole-1-acetic acid | Oxidation of a side chain on the pyrazole nitrogen. | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TBHP, I₂, K₂CO₃, EtOH | (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Oxidative dehydrogenative N-N coupling. | nih.gov |

Reductive Transformations

The most significant and synthetically useful reaction of this compound is the reduction of the nitro group. This transformation is a key step in converting it into more functionalized derivatives, particularly the corresponding 5-aminopyrazole, which serves as a valuable building block for more complex molecules and fused ring systems as discussed in section 5.3.

Various reducing agents can be employed to achieve this transformation. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as methanol or ethanol containing hydrochloric acid. mdpi.com This method typically provides high yields of the corresponding aminopyrazoles. Another powerful reagent for the chemoselective reduction of nitroarenes is sodium dithionite (Na₂S₂O₄), which is effective in tandem reductive cyclization reactions. rsc.org

| Substrate Type | Reducing Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Nitropyrazolo-[1,5-d] scribd.comscholaris.canih.govtriazin-7(6H)-ones | Tin(II) chloride (SnCl₂) | Methanol or Ethanol, HCl, 40-80 °C | 3-Aminopyrazolo-[1,5-d] scribd.comscholaris.canih.govtriazin-7(6H)-ones | mdpi.com |

| 5-(2-Nitrophenyl)-1H-pyrazoles | Sodium dithionite (Na₂S₂O₄) | Aqueous DMF or EtOH | 5-(2-Aminophenyl)-1H-pyrazoles (in situ) | rsc.org |

| N-Nitropyrazoles | Electrochemical reduction or Cysteine | Varies | Nitrogen monoxide (NO) and the parent pyrazole | researchgate.net |

Biological Activities and Medicinal Chemistry Perspectives of 1 Ethyl 5 Nitro 1h Pyrazole

Antimicrobial Activity

The antimicrobial potential of pyrazole (B372694) derivatives, including 1-ethyl-5-nitro-1H-pyrazole, has been a subject of significant research. These compounds have been evaluated against a range of pathogenic microorganisms, demonstrating notable efficacy.

Research indicates that this compound and its structural analogs exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that the effectiveness of these compounds is often comparable to that of standard antibiotics. For instance, this compound has been tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Derivatives of this core structure have also shown potent antibacterial action. One study on 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride demonstrated effective inhibition of Gram-positive bacteria, with the mechanism thought to involve the disruption of bacterial cell wall synthesis. Similarly, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid has shown significant inhibitory action against both Staphylococcus aureus and Escherichia coli. The presence of amino groups and halogen atoms on the pyrazole ring has been noted to contribute to the antibacterial effects. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | Staphylococcus aureus | 12.5 µg/mL | |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | Bacillus subtilis | 15.0 µg/mL | |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Staphylococcus aureus | 32 µg/mL | |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Escherichia coli | 64 µg/mL |

In addition to antibacterial properties, antifungal efficacy has been documented for pyrazole derivatives. The compound 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid was evaluated for its activity against the fungal pathogen Candida albicans, showing notable inhibition. The nitrofuran moiety, when incorporated into pyrazole structures, is known for its antimicrobial effects. evitachem.com For example, 1-ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is reported to disrupt fungal cell morphology and promote the formation of reactive oxygen species, which inhibits fungal proliferation. evitachem.com Some pyrazole derivatives have demonstrated potency equal to the standard drug actidione against Candida albicans and Aspergillus flavus. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Candida albicans | 64 µg/mL |

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Several pyrazole derivatives have been investigated for their capacity to inhibit biofilm formation. Studies have shown that certain synthesized pyrazole compounds exhibit good inhibition of biofilm formation, particularly against Candida albicans, with biofilm inhibition concentrations (BIC50) as low as 0.01 µM. researchgate.netcore.ac.ukresearchgate.net For instance, ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate was identified as a highly active molecule against C. albicans biofilms. researchgate.netcore.ac.uk Other studies have demonstrated the antibiofilm potential of halogenated aminopyrazole derivatives against bacterial strains like Staphylococcus aureus, with some compounds showing a minimum biofilm inhibitory concentration (MBIC) of 230 μg/mL. nih.gov

Table 3: Antibiofilm Activity of Pyrazole Derivatives

| Compound Class/Derivative | Target Organism | Activity | Source |

|---|---|---|---|

| 4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides | Candida albicans | BIC50 ranging from 0.01 to 0.13 µM | researchgate.netcore.ac.uk |

| Halogenated aminopyrazoles (e.g., Compound 4a, 5a) | Staphylococcus aureus ATCC25923 | MBIC of 230 μg/mL | nih.gov |

Anti-inflammatory Investigations

The anti-inflammatory potential of pyrazoles is well-documented, with many derivatives being explored for their ability to modulate inflammatory pathways. nih.gov

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. Several pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2, the isoform primarily involved in the inflammatory response. For example, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were all found to be more potent inhibitors of COX-2 than COX-1. tandfonline.comtandfonline.com Similarly, pyrazolo[3,4-c] benzodiazocine-5,11-diones, synthesized from pyrazole precursors, showed an inhibitory profile against both COX-1 and COX-2, with slightly more selectivity for COX-2. arkat-usa.org Molecular docking studies suggest that the pyrazole ring is crucial for interaction with the active site of the COX-2 enzyme. researchgate.net

Table 4: COX Inhibition by Pyrazole Derivatives

| Compound Class | Enzyme Selectivity | Key Findings | Source |

|---|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | More potent for COX-2 than COX-1 | Compounds 13d, 13f, 13k, and 13o were the most potent derivatives. | tandfonline.comtandfonline.com |

| Pyrazolo[3,4-c] benzodiazocine-5,11-diones | Slightly more selective against COX-2 | Inhibition percentage at 10 µM was in the range of 42.0 – 55.0 for COX-2. | arkat-usa.org |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride derivatives | Selective inhibition of COX-2 | The compound demonstrated selective inhibition of COX-2 enzymes. |

The anti-inflammatory activity of pyrazole derivatives has been confirmed in various preclinical models. The carrageenan-induced rat paw edema model is a standard in vivo assay used to assess anti-inflammatory effects. Several pyrazole derivatives have demonstrated significant activity in this model. nih.govjst.go.jpnih.gov For instance, derivatives of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride caused a significant reduction in paw swelling in rats. In one study, certain pyrazole-linked hydrazones showed anti-inflammatory efficacy superior to the standard drug, diclofenac (B195802) sodium. doi.org

In vitro studies have further elucidated the mechanisms behind these effects. Research indicates that some pyrazole compounds may inhibit the production of pro-inflammatory cytokines. For example, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

Table 5: Anti-inflammatory Activity of Pyrazole Derivatives in Preclinical Models

| Compound/Derivative | Model | Results | Source |

|---|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride derivative | Carrageenan-induced rat paw edema | 65% reduction in swelling | |

| 1,3,4-Trisubstituted pyrazole derivatives | Carrageenan-induced rat paw edema | Compound 5a showed excellent activity (≥84.2% inhibition). | nih.gov |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Activated macrophages (in vitro) | Inhibition of pro-inflammatory cytokines TNF-α and IL-6 | |

| Pyrazole-linked hydrazones | In vitro anti-inflammatory assay | Compounds 4g-i exhibited better IC50 values than diclofenac sodium. | doi.org |

Anticancer and Antiproliferative Research

The pyrazole scaffold is a significant core in the design of new therapeutic agents, with many derivatives showing notable anticancer properties. scirp.orgmdpi.com Research into nitro-substituted pyrazoles, including compounds structurally related to this compound, has revealed potential as antiproliferative and anti-tumorigenic agents. nih.gov The presence of a nitro group, in particular, has been associated with the anticancer potential of various bioactive compounds. nih.govacs.org

Derivatives of this compound have been the subject of numerous cytotoxicity studies against a range of human cancer cell lines. These in vitro studies are crucial for identifying the antiproliferative potential of new compounds. Emerging research indicates that pyrazole derivatives possess anticancer potential, with their structural features enabling interaction with diverse biological targets.

For instance, pyrazole hybrids have demonstrated cytotoxicity against breast cancer cell lines such as MDA-MB-231, MCF-7, and the highly aggressive 4T1 line, as well as against HepG2 liver cancer cells. researchgate.net One particular pyrazole-carbothiohydrazide derivative showed good activity against 4T1 cells with a half-maximal inhibitory concentration (IC₅₀) of 25 ± 0.4 μM. researchgate.net In another study, pyrazole-fused curcumin (B1669340) analogues exhibited potent growth inhibition against MDA-MB-231 and HepG2 cell lines, with IC₅₀ values ranging from 2.43–7.84 μM and 4.98–14.65 μM, respectively. acs.org Further research has highlighted the efficacy of other pyrazole derivatives against various cell lines, including A549 (lung carcinoma), Hep-2 (laryngeal carcinoma), and P815 (mastocytoma). mdpi.com

The table below summarizes the cytotoxic activity of various pyrazole derivatives, illustrating the broad-spectrum potential of this class of compounds.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyrazole-carbothiohydrazide | 4T1 (Breast Cancer) | 25 ± 0.4 μM | researchgate.net |

| Pyrazole-fused Curcumin Analogue | MDA-MB-231 (Breast Cancer) | 2.43–7.84 μM | acs.org |

| Pyrazole-fused Curcumin Analogue | HepG2 (Liver Cancer) | 4.98–14.65 μM | acs.org |

| Pyrazole-carbohydrazide | A549 (Lung Cancer) | 0.28 μM | mdpi.com |

| Pyrazole Derivative | Hep-2 (Laryngeal Cancer) | 0.74 mg/mL | mdpi.com |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 μM (48h) | nih.gov |

| Zinc Metal-Organic Chain (4-Nitro-1H-pyrazole based) | HeLa (Cervical Cancer) | 1.09 to 2.11 μM | researchgate.net |

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can lead to uncontrolled cell growth characteristic of cancer. journalofoncology.org A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis in tumor cells. journalofoncology.org Several studies have indicated that pyrazole derivatives can trigger this cell death pathway.

Research on a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative demonstrated that it provoked apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.gov This process was associated with an increase in cellular reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, other studies confirmed that pyrazole-curcumin hybrids induce apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity. acs.org The investigation of pyrazole-indole hybrids has also pointed towards apoptosis induction, with further enzymatic assays targeting caspase-3, Bcl-2, and Bax proteins to elucidate the precise mechanism. nih.gov The intrinsic pathway of apoptosis is further implicated by findings that certain pyrazole derivatives can induce the expression of pro-apoptotic proteins like cleaved caspase-9 and Bax, while inhibiting the anti-apoptotic protein Bcl-2. researchgate.net

Beyond in vitro cytotoxicity, the anti-tumorigenic potential of pyrazole compounds has been assessed through various evaluations. These studies aim to understand the broader impact of these compounds on tumor growth and the underlying molecular mechanisms. The evaluation of pyrazole hybrids against the tumorigenic 4T1 cell line is an example of assessing activity against a more aggressive cancer model. researchgate.net

The anti-tumorigenic activity of pyrazoles has been linked to the inhibition of specific enzymes crucial for cancer cell survival. For example, some 1H-pyrazole derivatives have been shown to inhibit cancer-related targets such as topoisomerases, various kinases (EGFR, MEK, VEGFR), and microtubule assembly. nih.gov The compound 2,3-Dihydro-1H-imidazo(1,2-b)pyrazole, for instance, acts as an inhibitor of ribonucleotide reductase in tumor cells. scirp.org Furthermore, metal-organic complexes incorporating 4-nitro-1H-pyrazole have demonstrated promising antitumor activity. researchgate.net In vivo studies have also confirmed the anti-tumor activity of certain pyrazole derivatives, underscoring their potential for further development as cancer therapeutics. nih.govnih.gov

Antiviral Efficacy Studies

The pyrazole nucleus is a versatile scaffold that has also been explored for its antiviral properties. mdpi.comnih.gov A comprehensive review of N-heterocycles highlighted the potential of pyrazole derivatives against a variety of viruses. nih.gov

Substituted pyrazole derivatives have shown promising activity against Hepatitis A virus and Herpes Simplex Virus type-1 (HSV-1). nih.gov Further studies have identified pyrazole compounds effective against the measles virus, with one optimized derivative showing an EC₅₀ (half-maximal effective concentration) of 60 nM. nih.gov The antiviral potential of this class extends to plant pathogens as well, with pyrazole amides showing inhibitory effects on the tobacco mosaic virus. nih.gov In other research, pyrazolopyrimidine derivatives were found to offer significant protection against the Newcastle disease virus (NDV) in evaluation studies. researchgate.net

Antiparasitic Activity (e.g., Antimalarial)

Pyrazole derivatives have been identified as a promising class of compounds in the search for new antiparasitic agents, including those with antimalarial and anti-leishmanial activity. medchemexpress.com Research has demonstrated the efficacy of pyrazole hybrids against the protozoan parasites that cause Chagas disease and leishmaniasis.

A study focusing on trifluoromethylated pyrazole derivatives revealed their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org Notably, the study found that the presence of a nitro group on an aryl ring at the 5-position of the pyrazole scaffold was crucial for the observed antiparasitic activity. frontiersin.org This highlights the potential relevance of the 5-nitro substitution pattern found in this compound. Other research has focused on pyrazole-benzimidazole hybrids, which showed potent activity against intracellular forms of T. cruzi, effectively reducing the parasite load in 3D cardiac spheroid models. nih.gov Furthermore, lead optimization studies of pyrazolopyrimidinones have been conducted to improve their efficacy against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov

Applications in Agrochemicals

The biological activity of pyrazole derivatives is not limited to medicinal applications; it also extends to the field of agriculture. mdpi.com Certain pyrazole compounds have been investigated for their potential use as agrochemicals, such as pesticides and herbicides. smolecule.com For example, 1-ethyl-5-methyl-4-nitro-1H-pyrazole, a compound structurally similar to this compound, has been explored for its potential as a pesticide or herbicide. smolecule.com Chemical suppliers also list nitropyrazole derivatives for use in the agrochemical industry, indicating their role as building blocks for the synthesis of active agricultural compounds. alfachemch.com

Insecticidal Activity

The pyrazole scaffold is integral to many modern insecticides. fluorine1.ru Derivatives of pyrazole have been successfully commercialized for plant protection, with notable examples like Fipronil demonstrating high efficacy against a broad spectrum of insect pests. scirp.orgfluorine1.ru Research into novel 1H-pyrazole-5-carboxylic acid derivatives has shown that specific compounds exhibit significant insecticidal properties. For instance, certain derivatives containing oxazole (B20620) and thiazole (B1198619) rings displayed high mortality rates against Aphis fabae, comparable to the commercial insecticide imidacloprid (B1192907) at similar concentrations. researchgate.netresearchgate.net

The development of pyrazole-based insecticides often involves modifying the substituents on the pyrazole ring to enhance potency and safety. fluorine1.ru The synthesis of 5-nitro-pyrazole triflones has been explored as a route to potential new insecticides, highlighting the importance of the nitro group in this context. fluorine1.ru Pyrazole derivatives are recognized for their potential in creating environmentally benign insecticides characterized by high activity and low residue. smolecule.com

| Compound Type | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | 85.7% mortality at 12.5 mg/L, comparable to imidacloprid. | researchgate.net |

| 5-Nitro-pyrazole triflones | General Insecticide | Synthesized as potential Fipronil derivatives for insecticidal applications. | fluorine1.ru |

| Aryl pyrazoles (e.g., Fipronil) | Broad-spectrum | Highly effective against a significant range of economically important insect pests. | scirp.org |

Herbicidal and Plant Growth Regulating Properties

Pyrazole derivatives have been identified as effective agents for controlling unwanted plant growth and for regulating the development of crops. googleapis.comnih.gov Patents describe the use of substituted pyrazole compounds as plant growth regulants that can terminate vegetative growth, which helps to reduce lodging and can increase harvested yield in crops like soybeans. google.com Certain pyrazole compounds and their salts are key components in herbicidal compositions designed to manage harmful plants, particularly resilient weeds like barnyard grass in rice fields. googleapis.com

The mechanism of action often involves the targeted inhibition of plant metabolic processes, allowing for the control of plant constituents or the inhibition of undesirable vegetative growth without necessarily destroying the plant. googleapis.com Specific derivatives, such as those based on a 1-ethyl-5-hydroxypyrazole precursor, are noted for their potential in these applications. googleapis.com The versatility of the pyrazole structure allows for the development of compounds with varied herbicidal and plant growth regulatory effects. google.com

Acaricidal and Nematicidal Applications

In addition to insecticidal and herbicidal properties, the pyrazole chemical class has demonstrated significant efficacy as acaricides (controlling mites and ticks) and nematicides (controlling nematodes). scirp.org Several commercial pest-control agents are based on the pyrazole structure, such as Tebufenpyrad, a widely used acaricide. scirp.org

Research has focused on designing pyrazole derivatives to combat parasitic nematodes, which can cause significant damage to crops. google.com For example, Fluopyram, a pyrazole-carboxamide, is a broad-spectrum fungicide that also possesses nematicidal properties. google.com Studies on other pyrazole-5-carboxamide derivatives have shown excellent nematicidal activity against root-knot nematodes like Meloidogyne incognita. researchgate.net This indicates that the pyrazole core is a promising scaffold for developing new solutions to control these challenging agricultural pests. scirp.orgresearchgate.net

Structure-Activity Relationship (SAR) and Ligand Design

The biological activity of this compound is intrinsically linked to its chemical structure. The specific arrangement of the ethyl group at the N1 position and the nitro group at the C5 position dictates its interactions with biological targets.

Impact of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrazole ring are critical for biological efficacy. frontiersin.org The presence of an electron-withdrawing group, such as the nitro group (-NO2) found in this compound, is often associated with enhanced biological activity. hilarispublisher.com For instance, in antimicrobial studies of pyrazole derivatives, compounds bearing an electron-attracting nitro group showed increased potency. hilarispublisher.com This is contrasted with electron-donating groups, like a methyl group, which were found to decrease activity in the same study. hilarispublisher.com The addition of electron-withdrawing groups has also been shown to elevate the antinociceptive (pain-reducing) efficacy of certain pyrazole analogs. frontiersin.org

| Substituent Group | Electronic Effect | Impact on Biological Activity | Reference |

|---|---|---|---|

| Nitro (-NO2) | Electron-withdrawing | Increases antimicrobial and antinociceptive potency. | frontiersin.orghilarispublisher.com |

| Methyl (-CH3) / Ethyl (-C2H5) | Electron-donating | Can decrease antimicrobial activity; modulates overall molecular properties. | hilarispublisher.com |

Ligand Binding Affinity Prediction in Drug Discovery

In modern drug discovery, computational and experimental methods are used to predict and optimize the binding of a ligand, such as this compound, to its biological target. The pyrazole ring itself can contribute significantly to binding through hydrophobic interactions within the target's binding pocket. frontiersin.org

Studies on nitro-substituted pyrazole derivatives have been conducted to determine their binding affinity for specific biological targets, such as estrogen receptors. nih.gov The presence and position of the nitro group were found to have a notable impact on the ligand-receptor interaction and binding affinity. nih.gov Computational docking assays are frequently employed to predict how these molecules fit into the active site of a protein, helping to rationalize the observed biological activity and guide the design of more potent analogs. frontiersin.org Furthermore, advanced techniques like 1D NMR can be used to understand the conformational state of a ligand in solution, which can be correlated with its bioactive conformation when bound to a protein. acs.org This knowledge allows for the rational design of molecules, for instance through macrocyclization, to favor the specific shape required for high-affinity binding. acs.org

Applications in Materials Science and Other Fields

Use as Ligands in Coordination Chemistry

Pyrazole (B372694) and its derivatives are well-established as effective ligands in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring act as excellent donors, enabling the construction of coordination compounds with diverse structures and properties. researchgate.net These pyrazole-based ligands are instrumental in developing complexes for applications such as metalloprotein modeling and catalysis. researchgate.netiucr.org

A significant area of bioinorganic chemistry involves the synthesis of small molecule complexes that replicate the structure and function of the active sites of metalloproteins. ijcce.ac.iracs.org This approach, known as biomimicry, provides valuable insights into the reaction mechanisms of complex biological systems. ijcce.ac.ir Pyrazole-based ligands have been employed in creating models that investigate the structure-activity relationships of metalloprotein active sites. iucr.org

While direct studies on 1-ethyl-5-nitro-1H-pyrazole for this purpose are not extensively documented, closely related nitro-pyrazole derivatives have been successfully used to mimic the active sites of enzymes. For instance, a manganese complex incorporating the ligand ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate has been synthesized. mdpi.comresearchgate.netdntb.gov.ua This complex serves as a functional mimic for catecholase and tyrosinase, which are type 3 copper-containing metalloproteins involved in the oxidation of phenols. mdpi.com The design of such synthetic analogues helps in understanding the intricate environment of the enzyme's active site and the factors governing its catalytic activity. ijcce.ac.iracs.org

The ability of pyrazole-based complexes to mimic metalloenzymes extends to their application as catalysts in organic reactions. A prominent example is the oxidation of catechols, a reaction catalyzed by the enzyme catecholase. mdpi.com Synthetic complexes that replicate this function are of great interest for industrial oxidation processes.

Research has demonstrated that complexes formed between nitro-functionalized pyrazole derivatives and metal ions like manganese(II) or copper(II) can effectively catalyze the aerial oxidation of catechol to o-quinone. mdpi.commdpi.com A manganese complex with a substituted nitropyrazole ligand, [(Cl)₂Mn(RCOOET)], was found to catalyze catechol oxidation at a rate of 3.74 µmol L⁻¹ min⁻¹ in tetrahydrofuran (B95107) (THF), demonstrating activity similar to catecholase. mdpi.comdntb.gov.ua The catalytic efficiency is influenced by the solvent, with THF proving to be a highly effective medium for the reaction. mdpi.com

Similarly, in situ catalysts prepared from various nitro-functional pyrazole ligands and copper(II) salts have shown significant catalytic activity in catechol oxidation. mdpi.com The reaction rates were observed to be dependent on the specific ligand structure and the copper salt used. mdpi.com For example, a complex formed by a nitrophenylamino-methyl-pyrazole carboxylate ligand (L₂) and CuSO₄ exhibited a strong catalytic performance. mdpi.com

Table 1: Catalytic Oxidation Rates for Catechol using Nitro-Pyrazole Based Complexes

Photophysical Properties and Optical Materials

Heterocyclic compounds, including pyrazole derivatives, often exhibit unique photophysical properties that make them suitable for applications in sensors and organic materials. mdpi.comresearchgate.net The intrinsic electronic characteristics of the pyrazole ring, when combined with substituent groups, can be tuned to achieve desired absorption and emission spectra. mdpi.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for technologies like frequency conversion and optical switching. Pyrazole derivatives have emerged as promising candidates for NLO applications. nih.govresearchgate.net

The NLO properties of molecular systems are often enhanced by the presence of both electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. The nitro group (NO₂) is a strong electron acceptor, and its inclusion in pyrazole structures can significantly enhance their NLO response. nih.gov Computational studies on a series of pyrazole derivatives have shown that compounds containing nitro groups possess significantly higher first hyperpolarizability (β₀) values, a key measure of NLO activity, compared to the reference material urea. nih.gov For instance, a pyrazole derivative with two NO₂ groups (M6) was predicted to have a β₀ value of 7.26 × 10⁻³⁰ esu, indicating its potential as an NLO material. nih.gov Experimental work on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has also confirmed their suitability for NLO applications. researchgate.net Furthermore, a related compound, 1-[2-(2-Methoxy-5-nitrophenoxy)ethyl]-1H-pyrazole, is noted for its use in nonlinear optical materials. vulcanchem.com

Table 2: Calculated First Hyperpolarizability (β₀) of Substituted Pyrazole Derivatives

Role in Dyestuff Chemistry

The chemistry of dyes is another field where heterocyclic compounds play a vital role. Pyrazole derivatives have been used in the preparation of commercially important dyestuffs. iucr.org The pyrazole ring can act as a component in azo dyes, which constitute a large and important class of synthetic colorants. researchgate.net

Arylazo dyes containing a pyrazole ring can be synthesized through the coupling reaction between a diazotized amine and a pyrazole-based coupling component. researchgate.net The resulting molecules often exhibit intense colors and are used in various applications, including the dyeing of synthetic fibers like polyester. researchgate.net While specific examples detailing the use of this compound as a direct precursor in commercial dyes are not prevalent in recent literature, the fundamental chemistry of pyrazoles supports this potential application. A related compound, 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, is categorized under materials including fluorescent dyes, further indicating the utility of this structural class in the development of colorants and functional dyes. fluorochem.co.uk

Table 3: Chemical Compounds Mentioned in the Article

Emerging Research Frontiers and Future Prospects for 1 Ethyl 5 Nitro 1h Pyrazole

Novel Synthetic Methodologies Development

The synthesis of N-alkylated nitropyrazoles like 1-ethyl-5-nitro-1H-pyrazole has traditionally relied on established methods. However, the pursuit of more efficient, sustainable, and regioselective synthetic routes remains a key focus for organic chemists. Recent advancements in synthetic organic chemistry offer promising new approaches.

Modern synthetic strategies are moving towards greener and more efficient processes. nih.gov One area of development is the use of milder and more selective nitrating agents to introduce the nitro group onto the pyrazole (B372694) ring, minimizing the formation of unwanted isomers and side products. nih.gov For the N-alkylation step, which introduces the ethyl group, researchers are exploring novel catalysts and reaction conditions to improve yields and reduce reaction times. nih.gov

Transition-metal catalysis, for instance, has become a powerful tool for constructing carbon-nitrogen bonds, offering potential for the direct and regioselective ethylation of the pyrazole ring. hilarispublisher.com Photocatalysis is another emerging area that could enable the activation of otherwise unreactive starting materials under mild conditions, providing new pathways for the synthesis of functionalized pyrazoles. hilarispublisher.com Furthermore, the development of one-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a key trend that could significantly streamline the synthesis of this compound and its derivatives. nih.gov

| Synthetic Approach | Potential Advantages | Key Considerations |

| Greener Nitrating Agents | Reduced environmental impact, higher selectivity. | Reagent stability and reactivity. |

| Advanced N-Alkylation Catalysis | Improved yields, shorter reaction times, better regioselectivity. | Catalyst cost and reusability. |

| Transition-Metal Catalysis | High efficiency and selectivity for C-N bond formation. | Catalyst poisoning and removal. |

| Photocatalysis | Mild reaction conditions, activation of unreactive bonds. | Light source requirements and quantum yields. |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. | Optimization of reaction conditions for multiple steps. |

These novel methodologies are not only aimed at improving the efficiency of synthesizing known compounds but also at providing access to a wider range of derivatives with diverse functionalities, which is crucial for exploring structure-activity relationships.

Advanced Spectroscopic Characterization Techniques

The unambiguous identification and structural elucidation of this compound and its analogues are paramount for understanding their chemical and biological properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental, advanced methods are providing deeper insights into the molecular structure and dynamics.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. In conjunction with fragmentation analysis, it can provide valuable information about the connectivity of the molecule.

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are indispensable for assigning the proton (¹H) and carbon-¹³ (¹³C) signals, especially for more complex derivatives. mdpi.com These techniques help in establishing the precise connectivity of atoms within the molecule. For nitropyrazoles, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms in both the pyrazole ring and the nitro group, offering valuable data for understanding the compound's reactivity and intermolecular interactions. semanticscholar.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. mdpi.com Computational chemistry plays an increasingly important role in complementing experimental spectroscopic data. Density Functional Theory (DFT) calculations can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies), which can then be compared with experimental data to confirm structural assignments and gain a more detailed understanding of the molecule's electronic structure. nih.govresearchgate.net

| Spectroscopic Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight, fragmentation patterns. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, structural elucidation. |

| ¹⁵N NMR Spectroscopy | Electronic environment of nitrogen atoms. |

| FT-IR and Raman Spectroscopy | Identification of functional groups, vibrational modes. |

| Computational (DFT) Calculations | Prediction of spectroscopic parameters, electronic structure. |

The application of these advanced spectroscopic techniques, often in combination, is essential for the comprehensive characterization of this compound and for building a solid foundation for further research into its properties and applications.

In-depth Mechanistic Studies of Biological Activities

While the biological activities of many pyrazole derivatives have been reported, a detailed understanding of the underlying mechanisms of action at the molecular level is often lacking. nih.gov For this compound, in-depth mechanistic studies are crucial to unlock its full therapeutic potential and to guide the design of more potent and selective analogues.

The presence of the nitro group is a key feature that can significantly influence the biological activity of the molecule. svedbergopen.com Nitroaromatic compounds can act as prodrugs that are activated by cellular reductases, leading to the formation of reactive nitrogen species that can exert cytotoxic effects. svedbergopen.com This mechanism is particularly relevant in the context of antimicrobial and anticancer activities. nih.gov Investigating the specific nitroreductases involved and the resulting reactive intermediates would provide critical insights into the mode of action of this compound.

Furthermore, pyrazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors. globalresearchonline.net Mechanistic studies would involve identifying the specific molecular targets of this compound and characterizing the nature of the interaction (e.g., covalent, non-covalent, competitive, non-competitive). Techniques such as target-based screening, affinity chromatography, and proteomics can be employed to identify binding partners.

Understanding how the compound affects cellular signaling pathways is another critical aspect of mechanistic studies. This could involve investigating its impact on processes such as cell cycle progression, apoptosis (programmed cell death), and inflammatory responses. A deeper understanding of these mechanisms is essential for the rational development of this compound for specific therapeutic applications.

Computational Drug Design and Virtual Screening

Computational methods have become an indispensable tool in modern drug discovery and development, offering a time- and cost-effective approach to identify and optimize new drug candidates. researchgate.net For this compound, computational drug design and virtual screening hold significant promise for exploring its therapeutic potential.

Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential "hits". nih.gov This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, known active molecules are used to build a model that can predict the activity of new compounds. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score potential ligands. acs.org

Molecular docking is a key technique in structure-based drug design that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which can inform the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for new molecules that fit the pharmacophore, even if they have a different chemical scaffold.

| Computational Method | Application in Drug Discovery |

| Virtual Screening | High-throughput identification of potential drug candidates. chemmethod.com |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. researchgate.net |

| QSAR | Prediction of biological activity based on chemical structure. |

| Pharmacophore Modeling | Identification of key structural features for biological activity. |

By employing these computational tools, researchers can efficiently screen for potential biological targets of this compound, design derivatives with improved activity and pharmacokinetic properties, and gain a deeper understanding of its mechanism of action at a molecular level.

Exploration of New Application Areas

The unique chemical structure of this compound suggests its potential for a wide range of applications beyond its currently explored uses. The combination of the pyrazole core, the electron-withdrawing nitro group, and the N-ethyl substituent creates a molecule with distinct electronic and steric properties that could be exploited in various fields.

In medicinal chemistry , while the focus has often been on antimicrobial and anticancer activities, this compound and its derivatives could be explored for other therapeutic areas. The pyrazole scaffold is present in a number of approved drugs with diverse indications, including anti-inflammatory, analgesic, and neuroprotective effects. nih.govglobalresearchonline.net The introduction of the nitro group might confer novel activities or enhance existing ones.

In agrochemicals , pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. nih.gov The specific substitution pattern of this compound could lead to new agrochemicals with improved efficacy, selectivity, and environmental profiles.

The field of materials science also presents exciting opportunities. Nitropyrazoles are known for their energetic properties and have been investigated for use in explosives and propellants. mdpi.comnih.gov The ethyl group in this compound could modulate these properties, potentially leading to materials with tailored energetic performance and sensitivity. Furthermore, the aromatic and polar nature of the molecule could make it a useful building block for the synthesis of novel polymers, dyes, or liquid crystals with specific optical or electronic properties.

The exploration of these new application areas will require a multidisciplinary approach, combining synthetic chemistry, biological screening, materials characterization, and computational modeling to fully realize the potential of this compound.

Q & A

Q. What synthetic routes are available for 1-ethyl-5-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves two key steps: (1) nitration of the pyrazole ring and (2) ethylation.

- Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like ring decomposition. Reaction time should be monitored via TLC or HPLC to prevent over-nitration .